molecular formula C22H18ClN3OS3 B12017763 N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B12017763
M. Wt: 472.1 g/mol
InChI Key: KTVNRVXPKNNURI-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of Naphthalen-1-ylmethyl Group: This step involves the alkylation of the thiadiazole ring with naphthalen-1-ylmethyl halides in the presence of a base.

    Formation of Acetamide Moiety: The final step includes the reaction of the intermediate with 3-chloro-2-methylphenyl acetic acid or its derivatives under suitable conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like palladium.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: The compound could be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.

    Materials Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The sulfanyl and thiadiazole moieties may play a crucial role in binding to the target sites and exerting the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-2-({5-[(phenylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-({5-[(methylsulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is unique due to the presence of the naphthalen-1-ylmethyl group, which may impart distinct biological and chemical properties compared to other similar compounds. This uniqueness can be explored in terms of its binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C22H18ClN3OS3

Molecular Weight

472.1 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H18ClN3OS3/c1-14-18(23)10-5-11-19(14)24-20(27)13-29-22-26-25-21(30-22)28-12-16-8-4-7-15-6-2-3-9-17(15)16/h2-11H,12-13H2,1H3,(H,24,27)

InChI Key

KTVNRVXPKNNURI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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